1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17507814

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO3 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6,12H2,(H,14,15) |

| Standard InChI Key | OYBYQICDITXZGP-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

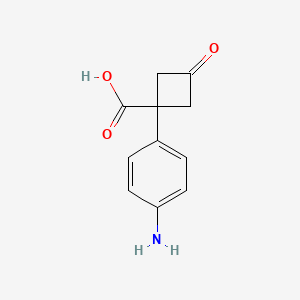

The molecular formula of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . Its IUPAC name, 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylic acid, reflects the spatial arrangement of functional groups. The compound’s structure is defined by a cyclobutane ring where the 1-position is substituted with both a carboxylic acid (-COOH) and a 4-aminophenyl group, while the 3-position features a ketone (=O) .

Spectroscopic and Computational Descriptors

The compound’s SMILES notation, C1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)O, provides a linear representation of its structure, emphasizing the connectivity between the cyclobutane core and substituents. The InChIKey identifier, OYBYQICDITXZGP-UHFFFAOYSA-N, enables precise database referencing, while the standard InChI string encapsulates stereochemical and compositional details.

Table 1: Key Molecular Identifiers

Synthesis and Derivatives

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 205.21 g/mol | 241.67 g/mol |

| SMILES | C1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)O | C1C(=O)CC1(C2=CC=C(C=C2)N)C(=O)O.Cl |

| Solubility | Likely low in water | Enhanced aqueous solubility |

Physicochemical Properties

The compound’s logP (partition coefficient), a critical determinant of membrane permeability, is theoretically estimated to be moderate due to the balance between its polar (carboxylic acid, amine) and nonpolar (aromatic ring) groups. The pKa of the carboxylic acid moiety is approximately 2–3, while the aromatic amine’s pKa ranges between 4–5, suggesting ionization under physiological conditions.

Future Research Directions

-

Synthetic Optimization: Development of scalable, high-yield synthetic routes.

-

Biological Screening: Evaluation against cancer, inflammatory, or infectious disease targets.

-

Salt and Prodrug Development: Exploration of alternative salts (e.g., sodium, mesylate) to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume